2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a similar structure to “(3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride” which has a molecular weight of 153.61 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors . For example, a synthesis of (2R,3R,4S)-N-boc-2,4-diarylpyrrolidine-3-carboxylic amides was achieved via HATU, BOP and Mukaiyama mediated coupling .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex due to the presence of multiple stereocenters . For instance, the InChI code for “(3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride” is "1S/C5H11NO2.ClH/c1-8-5-3-6-2-4 (5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be diverse. For instance, the synthesis of (2R,3R,4S)-N-boc-2,4-diarylpyrrolidine-3-carboxylic amides involved HATU, BOP and Mukaiyama mediated coupling .Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, some cis-3R,4S-configured pyrrolidines have been found to exhibit agonistic activity at PPARα and PPARγ, which are involved in glucose metabolism and dyslipidaemia associated with type 2 diabetes .
Safety and Hazards
Future Directions
The future directions for research on pyrrolidine derivatives are vast. These compounds are versatile scaffolds for novel biologically active compounds, and medicinal chemists continue to explore their potential in drug discovery . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and future research will likely continue to investigate how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .
Properties
IUPAC Name |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-2-1-5-3-8-4-6(5)9;/h5-6,8-9H,1,3-4H2;1H/t5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSRVGMJHSZPOX-KGZKBUQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CC#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CC#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.